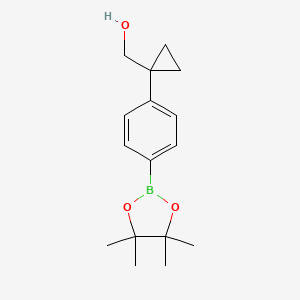

(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol

Description

(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol (CAS: 1220219-36-2) is a boronate ester featuring a cyclopropane ring fused to a phenyl group bearing a pinacol boronate moiety, with a hydroxymethyl substituent on the cyclopropane. Its molecular formula is C₁₇H₂₅BO₃, with a molecular weight of 288.19 g/mol . This compound is synthesized via methods involving pinacol esterification and cyclopropanation, achieving 95% purity . The cyclopropane introduces steric and electronic constraints, making it valuable in Suzuki-Miyaura cross-coupling reactions and medicinal chemistry for constrained biaryl systems.

Properties

IUPAC Name |

[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO3/c1-14(2)15(3,4)20-17(19-14)13-7-5-12(6-8-13)16(11-18)9-10-16/h5-8,18H,9-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKBNPVGNWGUSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220219-36-2 | |

| Record name | {1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol typically involves the following steps:

Borylation Reaction: The introduction of the dioxaborolane group can be achieved through a borylation reaction. This involves the reaction of a suitable aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst.

Cyclopropanation: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Hydroxylation: The final step involves the hydroxylation of the intermediate to introduce the methanol group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid or sulfuric acid.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alkanes.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Overview

The compound (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol is a boron-containing organic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications in medicinal chemistry, materials science, and organic synthesis.

Medicinal Chemistry Applications

- Glycogen Synthase Kinase 3 Beta Inhibition : Research indicates that derivatives of the compound can act as potent inhibitors of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various diseases including diabetes and cancer. A study reported a derivative with an IC50 value of 8 nM, showcasing its potential for therapeutic applications in treating conditions associated with GSK-3β activity .

- Anti-Fibrotic Properties : The compound has shown promise in inhibiting DDR1/2 (discoidin domain receptor 1 and 2), which are involved in fibrosis. In vivo studies demonstrated effective anti-fibrotic efficacy with low toxicity .

- Pharmacokinetic Properties : The compound's derivatives have been designed to optimize pharmacokinetic profiles, enhancing their bioavailability and therapeutic efficacy. For instance, the cyclopropyl group enhances selectivity and activity against specific targets .

Materials Science Applications

- Covalent Organic Frameworks (COFs) : The compound is utilized in the synthesis of covalent organic frameworks due to its ability to form stable bonds with other organic molecules. These frameworks are significant in gas storage, catalysis, and as advanced materials for electronics .

- Photocatalytic Applications : Compounds containing the dioxaborolane moiety have been explored for their photocatalytic properties, particularly in hydrogen production through photocatalytic reactions. The structural features of the compound facilitate efficient light absorption and energy conversion .

Organic Synthesis Applications

- Cross-Coupling Reactions : The presence of the boron atom allows the compound to participate in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds in organic synthesis, making it valuable for constructing complex organic molecules .

- Functionalization of Aromatic Compounds : The compound can serve as a versatile building block for the functionalization of aromatic systems. Its ability to undergo various chemical transformations makes it a useful intermediate in synthetic pathways .

Case Studies

Mechanism of Action

The mechanism of action of (1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane moiety can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

- [4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2d): This analog (CAS: N/A) introduces a chlorine substituent at the 3-position of the phenyl ring. Synthesized in 90% yield via pinacol esterification, it shares similar ¹H-NMR features (e.g., aromatic protons at δ 7.66 ppm) but lacks the cyclopropane group, reducing steric hindrance .

- [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2a): A simpler analog (CAS: N/A) without the cyclopropane, synthesized from 4-formylbenzeneboronic acid. Yield: 90% .

Cycloalkane Ring Modifications

- (1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)methanol: This cyclobutane analog (CAS: 1398331-84-4) replaces the cyclopropane with a four-membered ring, altering steric and electronic properties. The larger ring reduces strain but may decrease reactivity in cross-couplings. Molecular weight: 288.19 g/mol (identical to the target compound), with similar storage requirements (2–8°C, inert atmosphere) .

- N-{1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}acetamide: Replaces the hydroxymethyl group with an acetamide (CAS: N/A; molecular weight: 301.195 g/mol).

Functional Group Variations

- 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol: Features a secondary alcohol (CAS: 1173922-30-9; similarity score: 0.98). The ethanol group may increase hydrophilicity compared to the target compound’s primary alcohol .

- Phenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol: A bulkier analog (CAS: 857934-89-5; similarity score: 0.95) with a diphenylmethanol structure. The additional phenyl group introduces significant steric hindrance, likely reducing reaction rates in cross-couplings .

Biological Activity

The compound (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol is a boron-containing organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H21B O3

- Molecular Weight : 261.14 g/mol

- CAS Number : 195062-61-4

The compound features a cyclopropyl group attached to a phenyl ring that is further substituted with a boron-containing moiety. The presence of the dioxaborolane structure is significant for its reactivity and potential interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds containing dioxaborolane structures can exhibit various biological activities through several mechanisms:

- Enzyme Inhibition : Dioxaborolanes can act as enzyme inhibitors by forming reversible covalent bonds with active site residues. This property is particularly relevant in the context of kinases and proteases.

- Protein Interaction Modulation : The compound may influence protein-protein interactions, which is crucial in regulating cellular pathways involved in cancer and other diseases.

- Antioxidant Activity : Some studies suggest that boron-containing compounds can exhibit antioxidant properties, potentially mitigating oxidative stress in cells.

In Vitro Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Case Study 1: Cancer Therapeutics

A study investigated the efficacy of a boron-containing compound similar to this compound in a breast cancer model. The compound was found to inhibit tumor growth significantly by targeting the CDK6 pathway, leading to cell cycle arrest.

Case Study 2: Neuroprotection

Another study assessed the neuroprotective effects of related dioxaborolane compounds in models of neurodegeneration. Results indicated that these compounds could reduce neuronal death and improve cognitive function through modulation of oxidative stress pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.